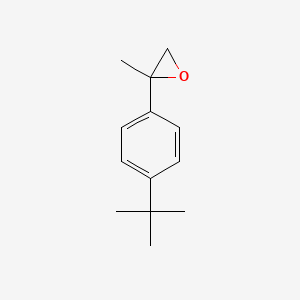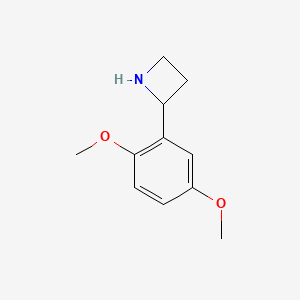
1-Chloroisoquinoline-4-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloroisoquinoline-4-sulfonylchloride is a chemical compound with significant importance in various fields of scientific research and industrial applications. It is characterized by the presence of a chloro group at the first position and a sulfonyl chloride group at the fourth position of the isoquinoline ring. This compound is known for its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloroisoquinoline-4-sulfonylchloride can be synthesized through several methods. One common approach involves the chlorination of isoquinoline followed by sulfonylation. The process typically includes the following steps:
Chlorination: Isoquinoline is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.
Sulfonylation: The chlorinated isoquinoline is then reacted with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and sulfonylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions: 1-Chloroisoquinoline-4-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Substitution: The chloro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the isoquinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Substitution: Reagents like nitrating agents, halogens, and Friedel-Crafts acylation reagents are employed under controlled conditions to achieve selective substitution.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Functionalized Isoquinolines: Resulting from electrophilic substitution reactions.
科学的研究の応用
1-Chloroisoquinoline-4-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-chloroisoquinoline-4-sulfonylchloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form stable sulfonamide or sulfonate derivatives. The chloro group can undergo further substitution reactions, allowing for the introduction of various functional groups onto the isoquinoline ring. These reactions enable the compound to modify molecular targets and pathways, making it a valuable tool in chemical biology and medicinal chemistry.
類似化合物との比較
1-Chloroisoquinoline: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-Sulfonylchloride Isoquinoline: Lacks the chloro group, limiting its use in electrophilic substitution reactions.
1-Bromoisoquinoline-4-sulfonylchloride: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and selectivity in certain reactions.
Uniqueness: 1-Chloroisoquinoline-4-sulfonylchloride is unique due to the presence of both chloro and sulfonyl chloride groups, providing a versatile platform for a wide range of chemical transformations. Its dual reactivity makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific disciplines.
特性
分子式 |
C9H5Cl2NO2S |
|---|---|
分子量 |
262.11 g/mol |
IUPAC名 |
1-chloroisoquinoline-4-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-7-4-2-1-3-6(7)8(5-12-9)15(11,13)14/h1-5H |
InChIキー |
MWLGUUBSJFESNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B13532151.png)







![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)

![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)


